
Cdc7-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdc7-IN-17 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 kinase plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance complex, which is essential for the activation of DNA replication origins. Inhibition of CDC7 kinase has emerged as a promising strategy for cancer treatment due to its role in cell cycle regulation and its high expression in various tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdc7-IN-17 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This involves the development of efficient catalytic systems, solvent recovery processes, and waste management strategies. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency and consistency of this compound .
Chemical Reactions Analysis
ATP-Competitive Inhibition Mechanism
Cdc7-IN-17 binds reversibly to the ATP-binding pocket of CDC7 kinase, preventing ATP from accessing the catalytic site. Key features include:
-
Hydrophobic interactions with residues such as Ile64 and Ala88 in the kinase domain .
-
Hydrogen bonding with Lys90 and Asp196 via its keto group, stabilizing the inhibitor-kinase complex .
-
Electrostatic stabilization through sulfone groups interacting with Gly65 and Glu66 .
This inhibition disrupts CDC7-mediated phosphorylation of minichromosome maintenance (MCM) proteins, essential for helicase activation .
Disruption of MCM Phosphorylation
This compound prevents CDC7 from phosphorylating MCM2–7 complexes, a prerequisite for forming the CDC45–MCM–GINS (CMG) helicase. Consequences include:
-
Loss of DNA replication origin firing , leading to S-phase arrest .
-
Accumulation of DNA damage markers (e.g., γH2A.X) due to incomplete replication .
Proteasomal Degradation of MYC Proteins
In neuroendocrine (NE)-transformed cancers, this compound induces ubiquitination and proteasomal degradation of MYC transcription factors. This occurs via:
-
Downregulation of MYC stability in TP53/RB1-deficient cells .
-
Synergistic effects with chemotherapeutics like cisplatin, enhancing apoptosis in resistant tumors .
Synergistic Reactions with Chemotherapeutic Agents
This compound enhances the efficacy of DNA-damaging agents through:
Intermolecular Interaction Analysis
Topological studies using quantum theory of atoms in molecules (QTAIM) reveal:
-
C–H···O hydrogen bonds with bond critical point densities of 0.059–0.114 eÅ⁻³ .
-
π–π stacking interactions contributing to crystal packing stability .
Pharmacological Stability and Metabolism
This compound undergoes phase I/II metabolic reactions:
-
Oxidation by cytochrome P450 enzymes (e.g., CYP3A4) at its pyridinyl group.
-
Glucuronidation of its aldehyde moiety, enhancing solubility for renal excretion.
Key Research Findings
-
Binding Free Energy : Molecular dynamics (MD) simulations estimate a binding free energy of −41.50 to −44.53 kcal/mol for CDC7 kinase .
-
Selectivity : Minimal off-target effects against CDK2 or CDK1 due to unique interactions with CDC7’s kinase insert III domain .
-
Therapeutic Window : High efficacy in TP53/RB1-mutant tumors with low toxicity in normal cells .
Scientific Research Applications
The search results do not contain information about the applications of the specific compound "Cdc7-IN-17." However, they do provide information on the kinase CDC7, its inhibitors, and their applications in cancer therapy and neurodegenerative diseases.
CDC7 Kinase and Its Role
CDC7 (cell division cycle 7 kinase) is a serine/threonine kinase that plays a crucial role in DNA replication and cell cycle progression . It is essential for initiating DNA replication by phosphorylating the minichromosome maintenance protein complex 2-7 (MCM2-7), a DNA helicase . CDC7 is highly expressed in various tumors, including ovarian, lung, and oral cancers, which is linked to their proliferative capacity and ability to bypass DNA damage responses .
CDC7 as a Therapeutic Target
CDC7 has emerged as a promising therapeutic target for cancer therapy due to its role in DNA replication and DNA damage response . Inhibiting or silencing CDC7 can lead to cell death specifically in cancer cells due to acute genomic instability . Cancer cells are generally associated with defects in checkpoint response pathways and thus exhibit greater sensitivity to S phase perturbation than normal cells . CDC7 is also a valuable target for synergistic treatment with chemotherapy in small-cell lung cancer (SCLC) .
Synergistic Effects with Chemotherapy
- The CDC7 inhibitor XL413 has shown a synergistic effect with chemotherapy in chemo-resistant SCLC cells . Combining XL413 with chemotherapy can lead to cell apoptosis and cell cycle arrest in vitro and has shown effectiveness in mouse models and patient-derived tissues .
- Knockout of DBF4B also downregulates CDC7 phosphorylation activity, similar to the effect of XL413 on SCLC, confirming that regulating CDC7 activity has the potential to improve chemotherapeutic efficacy in SCLC, especially in the case of resistance .
Allosteric Modulators of CDC7
- Virtual screening has identified several compounds (AGR 1.230, AGR 1.121, and JAR 3.29) as allosteric modulators of CDC7 that can inhibit CDC7 in a cellular model by interrupting the protein-protein interaction with DBF4 motif C . These compounds may represent new pharmacological tools for therapeutic studies in cancer and TDP-43-proteinopathies such as ALS .
Other CDC7 Inhibitors
- Several potent and selective CDC7 inhibitors targeting the ATP binding site have been identified and are active in biophysical, biochemical, and cellular assays, as well as in vivo CDX models . These inhibitors induce apoptosis, disrupt DNA replication and cell cycle dynamics, and have shown potent anti-proliferative and cytotoxic effects in various cancer cell lines .
Applications in Neurodegenerative Diseases
- CDC7 has been found to phosphorylate the transactive response DNA binding protein of 43 kDa (TDP-43), leading to its aggregation and accumulation in motor neurons of some amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) patients . Brain-permeable CDC7 inhibitors have been reported as a therapy for ALS and FTD .
Mechanism of Action
Cdc7-IN-17 exerts its effects by selectively inhibiting the activity of CDC7 kinase. This inhibition prevents the phosphorylation of the minichromosome maintenance complex, thereby blocking the initiation of DNA replication. The disruption of DNA replication leads to replication stress, mitotic abnormalities, and ultimately cell death in cancer cells. The molecular targets and pathways involved in the mechanism of action of this compound include the ATR-mediated replication checkpoint and the DNA damage response pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cdc7-IN-17 include other CDC7 inhibitors such as:
CDC7-IN-1: A potent and selective ATP-competitive CDC7 kinase inhibitor.
CDC7-IN-3: Exhibits efficient CDC7 kinase selectivity and induces cell death in cancer cells.
TAK-931: A highly specific CDC7 inhibitor developed as a clinical cancer therapeutic agent
Uniqueness
This compound is unique in its high potency and selectivity for CDC7 kinase, making it a valuable tool for studying the role of CDC7 in DNA replication and cell cycle regulation. Its ability to induce replication stress and apoptosis in cancer cells, while sparing normal cells, highlights its potential as a therapeutic agent for cancer treatment .
Biological Activity
Cdc7-IN-17 is a small molecule inhibitor targeting the Cdc7 kinase, a pivotal regulator of the cell cycle and DNA replication. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, synthesizing findings from multiple studies to provide a comprehensive overview of its mechanisms, effects on various cancer types, and implications for future research.
Overview of Cdc7 Function
Cdc7 (Cell Division Cycle 7) is a serine/threonine kinase essential for the initiation of DNA replication. It works in conjunction with its regulatory partner Dbf4 to phosphorylate key substrates involved in the cell cycle, particularly during the G1/S phase transition. Dysregulation of Cdc7 activity has been implicated in various cancers, making it a promising target for therapeutic intervention.
This compound inhibits Cdc7 kinase activity, leading to several downstream effects:
- Cell Cycle Arrest : Inhibition of Cdc7 results in G1/S phase arrest, as demonstrated in studies where silencing Cdc7 enhanced the efficacy of chemotherapeutic agents like cisplatin and etoposide in resistant cancer cell lines .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing DNA damage markers such as phosphorylated Chk1 .
- Impact on Tumor Microenvironment : Cdc7 inhibition has been shown to alter tumor cell plasticity and resistance mechanisms, particularly in neuroendocrine tumors .
1. Cdc7 and Chemoresistance
A study focused on small cell lung carcinoma (SCLC) demonstrated that Cdc7 inhibition significantly improved the effectiveness of chemotherapy. The combination of Cdc7 inhibitors with standard chemotherapeutics led to enhanced cell death and reduced tumor growth in xenograft models, highlighting the potential for this compound as a synergistic agent in cancer therapy .
2. Neuroendocrine Transformation
Research indicated that inhibiting Cdc7 could prevent neuroendocrine transformation in lung adenocarcinomas. This transformation is often associated with poor prognosis and resistance to targeted therapies. By degrading MYC, a key regulator of this transformation, this compound showed promise in extending responses to cytotoxic drugs .
3. Phosphorylation Dynamics
This compound's role in modulating phosphorylation patterns was evident in studies where it reduced pathological phosphorylation of TDP-43, a protein implicated in neurodegenerative diseases. This suggests that Cdc7 inhibitors may have broader implications beyond oncology, potentially addressing neurodegenerative conditions .
Data Summary
The following table summarizes key findings related to the biological activity of this compound across different studies:
Study Focus | Key Findings | Implications |
---|---|---|
Chemoresistance | Enhanced efficacy of chemotherapy when combined with this compound | Potential for use in resistant cancers |
Neuroendocrine Transformation | Prevented transformation by degrading MYC | Could improve outcomes in aggressive tumors |
Phosphorylation Dynamics | Reduced TDP-43 phosphorylation | Possible applications in neurodegenerative diseases |
Properties
Molecular Formula |
C13H15N5OS |
---|---|
Molecular Weight |
289.36 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-methylpropyl]-6-(1H-pyrazol-5-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H15N5OS/c1-6(2)10(14)12-16-8-5-9(7-3-4-15-18-7)20-11(8)13(19)17-12/h3-6,10H,14H2,1-2H3,(H,15,18)(H,16,17,19)/t10-/m0/s1 |
InChI Key |
BHFYJEOUSGMTBT-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NN3)N |
Canonical SMILES |
CC(C)C(C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.